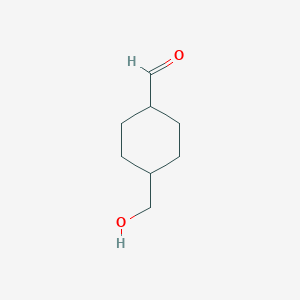

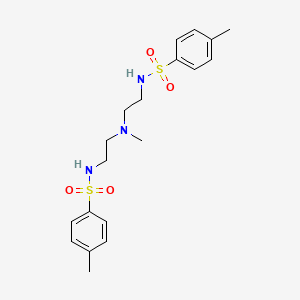

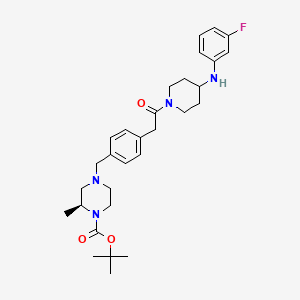

![molecular formula C13H21NO4 B3167694 Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate CAS No. 924307-75-5](/img/structure/B3167694.png)

Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate

Overview

Description

The compound contains a tert-butoxycarbonyl group, which is a common protecting group in organic chemistry . It’s used in chemical transformations and has implications in biosynthetic and biodegradation pathways .

Synthesis Analysis

Tertiary butyl esters, like the tert-butoxycarbonyl group in this compound, can be introduced into a variety of organic compounds using flow microreactor systems . This method is efficient, versatile, and sustainable .Molecular Structure Analysis

The tert-butoxycarbonyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 .Chemical Reactions Analysis

The unique reactivity pattern of the crowded tert-butyl group is highlighted by its use in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Scientific Research Applications

Ethylene and Its Precursors in Plant Biology

- Role of Ethylene Precursors : Ethylene, a simple two-carbon atom molecule, significantly affects plant biology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC's role might be underestimated beyond being just an ethylene precursor. ACC is involved in various biological processes, including plant growth, stress response, and signaling mechanisms, indicating a complex interaction within plant physiology that could parallel the research interest in the specified compound (B. V. D. Poel & D. Straeten, 2014).

Biodegradation and Environmental Impact

- Biodegradation of Gasoline Ethers : Studies on the biodegradation and environmental fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) provide insights into microbial degradation processes in soil and groundwater. This research is crucial for understanding how similar compounds might interact with the environment and the potential for bioremediation strategies (S. Thornton et al., 2020).

Ethylene Action Inhibition in Postharvest Applications

- Inhibition of Ethylene Perception : The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has been extensively researched for its effects on fruits and vegetables. It's used to investigate ethylene's role in ripening and senescence and as a technology to maintain product quality. This application is relevant to the broader study of ethylene and its analogs in agricultural sciences (C. Watkins, 2006).

Future Directions

properties

IUPAC Name |

ethyl (1S,2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)/t9-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWAMLYKLZSGPE-ZANVPECISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C=C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3167614.png)

![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)

![1-Piperazinecarboxylic acid, 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methyl-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B3167648.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B3167661.png)